molecular formula C28H28N6O3S B2368119 3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(2-methoxyphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline CAS No. 893277-20-8

3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(2-methoxyphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline

Cat. No. B2368119
CAS RN: 893277-20-8
M. Wt: 528.63
InChI Key: YHSDTBWRYXRMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a piperazine ring, and a triazoloquinazoline ring. These functional groups suggest that the compound could have interesting chemical properties and potential biological activity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions that involve the formation of the individual rings, followed by their connection through various coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine ring, for example, is a six-membered ring with two nitrogen atoms, which can participate in hydrogen bonding and other interactions .

Scientific Research Applications

Quality Control Methods in Antimalarial Research

3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(2-methoxyphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline derivatives, such as 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, are being investigated as antimalarial agents. Quality control methods for these compounds involve various analytical techniques like infrared and ultraviolet spectroscopy, liquid chromatography, potentiometric titration, and assessments of microbiological purity (Danylchenko et al., 2018).

Antimicrobial Properties

These compounds have shown potential in antimicrobial applications. Novel derivatives have been synthesized and tested for their effectiveness against various microorganisms, demonstrating promising antimicrobial activities (Bektaş et al., 2007).

Chemical Properties and Reactions

The chemical behavior of triazoloquinazoline derivatives is complex and varied. Studies on their reactions with secondary amines, nitrosation, and methylation have provided insights into their chemical properties and potential applications in various fields (Gescher et al., 1977).

Nucleophilic Reactions

Nucleophilic reactions of these compounds, such as with hydroxide ion, methanol, and various amines, have been explored. These studies have implications for understanding their reactivity and potential use in synthetic chemistry (Hamby & Bauer, 1987).

Synthesis of Betaines and Related Compounds

The preparation of triazoloquinazolinium betaines and related compounds showcases the versatility of these molecules in synthetic chemistry. Such studies contribute to the development of novel compounds with potential applications in various scientific fields (Crabb et al., 1999).

Synthesis and Reactions for Various Applications

Research into the synthesis and reactions of sulfonylmethylquinoxalines, another related compound, opens avenues for the development of new materials and drugs with diverse applications (Ibrahim et al., 1995).

Future Directions

Given the potential biological activity of compounds with similar structures, this compound could be a promising area of future research. Further studies could focus on synthesizing the compound and testing its biological activity, as well as exploring its potential uses in medicine or other fields .

properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-5-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N6O3S/c1-19-12-13-21(18-20(19)2)38(35,36)28-27-29-26(22-8-4-5-9-23(22)34(27)31-30-28)33-16-14-32(15-17-33)24-10-6-7-11-25(24)37-3/h4-13,18H,14-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSDTBWRYXRMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=CC=C6OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(2-methoxyphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.